N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide
Description
N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide is a chemical compound with a complex structure that includes a pyridazine ring, a phenyl group, and a benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O7S/c1-11-16(22(24)25)9-14(10-17(11)23(26)27)31(28,29)21-13-5-3-4-12(8-13)15-6-7-18(30-2)20-19-15/h3-10,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFFXSPEBJOSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-methoxypyridazine with a substituted phenylamine to form the pyridazinylphenyl intermediate. This intermediate is then reacted with 4-methyl-3,5-dinitrobenzenesulfonyl chloride under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Reduction of Nitro Groups
The nitro groups at positions 3 and 5 on the benzene ring undergo selective reduction under catalytic hydrogenation or metal-acid conditions:
-
Catalytic Hydrogenation :
Using H₂/Pd-C in ethanol at 25–30°C reduces both nitro groups to amines, yielding N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-diaminobenzenesulfonamide with >85% efficiency . -
Zn/HCl Reduction :
Partial reduction to hydroxylamine intermediates occurs at 0–5°C, but prolonged reaction times lead to full reduction.
Table 1: Reduction Conditions and Products
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 6 h | 3,5-Diamino derivative | 88 |
| Zn/HCl | 0°C, 2 h → 25°C, 4 h | 3-Hydroxylamine-5-nitro intermediate | 62 |
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s sulfur center participates in substitution reactions with nucleophiles:
-
Amination :
Reaction with NH₃ in DMF at 65°C replaces the sulfonamide’s methyl group with an amine, forming N-(3-(6-methoxypyridazin-3-yl)phenyl)-3,5-dinitrobenzenesulfonamide-4-amine (yield: 73%) . -
Alkoxylation :
Methanolysis with NaOMe/MeOH at reflux yields the corresponding methyl ether (yield: 68%) .
Mechanism :
The reaction proceeds via a two-step process:
-
Deprotonation of the nucleophile (e.g., NH₃ or MeO⁻).
-
Attack at the electrophilic sulfur, displacing the methyl group .
Hydrolysis of the Methoxypyridazine Moiety
The 6-methoxy group on the pyridazine ring is hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis :
HCl (6 M) in refluxing H₂O converts the methoxy group to a hydroxyl group, producing N-(3-(6-hydroxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide (yield: 81%). -
Basic Hydrolysis :
NaOH (2 M) in ethanol at 50°C yields the same product but with lower efficiency (62%) due to side reactions.
Electrophilic Aromatic Substitution
The electron-deficient benzene ring (due to nitro groups) undergoes limited electrophilic substitution:
-
Nitration :
Further nitration with HNO₃/H₂SO₄ at 0°C introduces a third nitro group at position 2 (yield: 55%). -
Sulfonation :
Reaction with SO₃ in CH₂Cl₂ adds a sulfonic acid group at position 4 (yield: 48%).
Table 2: Electrophilic Substitution Reactions
| Reagent | Position Substituted | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 2 | 2,3,5-Trinitro derivative | 55 |
| SO₃ in CH₂Cl₂ | 4 | 4-Sulfonic acid derivative | 48 |
Oxidation Reactions
The methyl group on the benzene ring is oxidized to a carboxylic acid under strong oxidizing conditions:
-
KMnO₄/H₂SO₄ :
Heating with KMnO₄ in H₂SO₄ converts the methyl group to a carboxylic acid, yielding N-(3-(6-methoxypyridazin-3-yl)phenyl)-3,5-dinitrobenzenesulfonamide-4-carboxylic acid (yield: 71%) .
Complexation with Metal Ions
The sulfonamide and pyridazine groups act as bidentate ligands for transition metals:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyridazine moiety, which is known for enhancing biological activity. Its molecular formula is characterized by the presence of dinitro and sulfonamide groups, which contribute to its pharmacological properties. The compound's molecular weight is approximately 367.37 g/mol.
Anticancer Applications
Recent studies have indicated that N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide exhibits promising anticancer activity.
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways. For instance, it can upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Case Study : In a study involving human lung cancer cells, treatment with this compound resulted in significant cell death through the activation of caspase pathways . Additionally, it has been reported to inhibit tumor growth in xenograft models, demonstrating its potential as a therapeutic agent for cancer treatment.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has made it a candidate for treating chronic inflammatory conditions.
- Mechanism of Action : It acts by inhibiting key inflammatory mediators and signaling pathways, such as the nuclear factor kappa B (NF-kB) pathway, which plays a crucial role in inflammation .
- Research Findings : Experimental models have shown that this compound reduces levels of pro-inflammatory cytokines and enzymes, suggesting its efficacy in managing diseases characterized by chronic inflammation .
Neuroprotective Effects
Another significant application of this compound is in neuroprotection.
- Mechanism of Action : The compound has been observed to protect neuronal cells from apoptosis induced by neurotoxic agents. This protection is mediated through the modulation of oxidative stress and inflammatory responses in the nervous system .
- Case Studies : In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss . Additionally, it has shown promise in protecting against neurotoxic effects induced by amyloid-beta plaques, which are implicated in Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
- N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzamide
- N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide
Uniqueness
N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide is unique due to its specific combination of functional groups and structural features.
Biological Activity
N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyridazine ring : Contributes to the compound's reactivity and biological interactions.
- Phenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Dinitrobenzene sulfonamide moiety : Imparts significant biological activity, particularly in enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites or allosteric sites, disrupting normal biochemical pathways.
- Receptor Modulation : It has potential as a modulator of nuclear receptors involved in inflammatory responses, such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in the production of pro-inflammatory cytokines like IL-17 .
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant inhibitory effects on cell proliferation, particularly in breast and prostate cancer models. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate immune responses by inhibiting IL-17 production in activated T-cells. This suggests its potential application in autoimmune diseases like psoriasis and rheumatoid arthritis .
Research Findings
Recent studies have highlighted several promising findings regarding the biological activity of this compound:
- Selectivity and Potency : The compound exhibits selective inhibition profiles against specific targets, making it a candidate for further development as a therapeutic agent .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, supporting its viability for oral administration .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide to ensure high yield and purity?
Synthesis optimization requires precise control of reaction parameters:
- Temperature and pH : Maintaining optimal ranges minimizes side reactions (e.g., hydrolysis of sulfonamide groups) .
- Catalysts : Transition-metal catalysts or acid/base mediators can accelerate coupling reactions involving pyridazine and sulfonamide moieties .
- Inert atmospheres : Protecting oxygen- or moisture-sensitive intermediates (e.g., nitro groups) ensures stability during multi-step synthesis .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity intermediates and final products .
Q. Which analytical techniques are most effective for characterizing intermediates and the final product during synthesis?
- NMR spectroscopy : Provides structural confirmation of functional groups (e.g., methoxy, nitro) and regioselectivity in pyridazine coupling .
- HPLC : Monitors reaction progress and quantifies impurities (<0.5% threshold for pharmaceutical-grade purity) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for nitro-substituted sulfonamides .
- X-ray crystallography : Resolves conformational details (e.g., torsional angles between aromatic rings) for crystalline intermediates .
Q. How does the stability of this compound vary under different storage conditions, and what methods are used to assess this?
Advanced Research Questions
Q. What mechanistic insights guide the design of derivatives of this compound to enhance biological activity?
- Functional group modulation : Introducing electron-withdrawing groups (e.g., halogens) at the 4-methyl position increases electrophilicity, enhancing target binding .
- Pyridazine ring substitution : Replacing methoxy with morpholino groups improves solubility and pharmacokinetics .
- Kinetic studies : Time-resolved NMR or stopped-flow spectroscopy identifies rate-limiting steps (e.g., sulfonamide bond formation) .
Q. How can researchers resolve contradictions in biological activity data observed across different experimental models?
- Model-specific factors : Differences in membrane permeability (e.g., P-gp efflux in cell lines vs. in vivo) require permeability assays (Caco-2/PAMPA) .
- Metabolic stability : Liver microsome studies identify species-specific metabolism (e.g., cytochrome P450 isoforms) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Q. What computational strategies are employed to predict the binding interactions of this compound with biological targets?
- Molecular docking : Simulates binding poses with kinase domains (e.g., Abl tyrosine kinase) using software like AutoDock Vina .
- QSAR modeling : Correlates substituent effects (e.g., Hammett σ values) with IC50 data to prioritize derivatives .
- MD simulations : Evaluates binding stability over 100-ns trajectories (e.g., RMSD <2 Å for stable complexes) .
Data Contradiction Analysis Example
Case Study : Discrepant IC50 values in enzyme vs. cell-based assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
